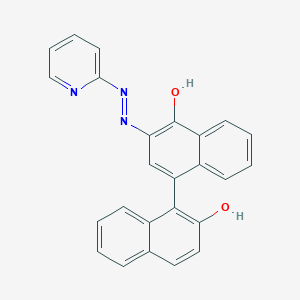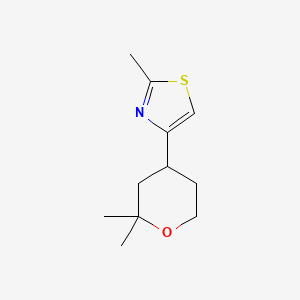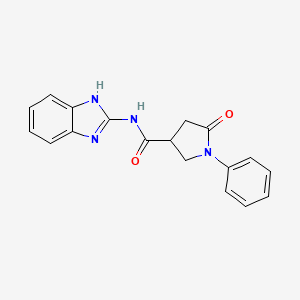
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), also known as HNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNB is a chiral molecule that possesses a unique structure, which makes it a promising candidate for a range of applications, including catalysis, drug development, and materials science. In
Wissenschaftliche Forschungsanwendungen
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been extensively studied in various scientific fields, including catalysis, drug development, and materials science. In catalysis, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit excellent enantioselectivity in a range of reactions, including Michael addition, aldol reaction, and Diels-Alder reaction. In drug development, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit low toxicity in vitro, making it a promising candidate for drug development. However, further studies are needed to determine its toxicity in vivo. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to induce apoptosis in cancer cells, but its effects on normal cells are not well understood. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) possesses several advantages for lab experiments, including its high enantioselectivity in catalytic reactions, low toxicity in vitro, and potential as an anticancer agent. However, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is a relatively new compound, and its properties and applications are still being explored. Additionally, the synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is relatively complex, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone). One direction is the development of new synthetic methods for 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), which may improve its yield and purity. Another direction is the investigation of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)'s potential as an anticancer agent in vivo. Further studies are also needed to determine the toxicity of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in vivo and its effects on normal cells. Additionally, the use of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in the synthesis of novel materials and its potential as a catalyst for other reactions should be explored.
Synthesemethoden
The synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) involves the reaction of 2-hydroxy-1,1'-binaphthalene-3,4-dione with 2-pyridinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is a yellowish-orange powder that is soluble in organic solvents, such as chloroform, dichloromethane, and ethyl acetate.
Eigenschaften
IUPAC Name |
4-(2-hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-22-13-12-16-7-1-2-8-17(16)24(22)20-15-21(27-28-23-11-5-6-14-26-23)25(30)19-10-4-3-9-18(19)20/h1-15,29-30H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFDKGVOYFIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C4=CC=CC=C43)O)N=NC5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)
![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)
![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)